[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride
Overview
Description
[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride: is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals . The compound is known for its unique structure, which includes a cyclopropyl group attached to a benzylamine moiety that is further substituted with a chlorine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride typically involves the reaction of cyclopropylamine with 2-chlorobenzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis . This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product . Additionally, industrial production often incorporates advanced purification methods like chromatography to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, solvents like ethanol or water.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology:
In biological research, the compound is used to study the effects of cyclopropylamine derivatives on various biological systems . It is often employed in experiments aimed at understanding the interactions between small molecules and biological targets .
Medicine:
In the field of medicine, this compound is investigated for its potential therapeutic properties . It is studied for its effects on neurological pathways and its potential use in the treatment of certain medical conditions .
Industry:
In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals . Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems . The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
- [1-(2-Bromobenzyl)cyclopropyl]amine hydrochloride
- [1-(2-Fluorobenzyl)cyclopropyl]amine hydrochloride
- [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride
Comparison:
Compared to its analogs, [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride exhibits unique properties due to the presence of the chlorine atom . This substitution can influence the compound’s reactivity, stability, and interaction with biological targets . For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes . Additionally, the electronic effects of the chlorine atom can affect the compound’s binding affinity to specific receptors or enzymes .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINWRVLWKQGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29812-95-1 | |
Record name | Cyclopropanamine, 1-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29812-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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